4-Nitrodibenzofuran
Overview
Description
4-Nitrodibenzofuran is an organic compound belonging to the dibenzofuran family, characterized by a nitro group attached to the fourth position of the dibenzofuran structure. This compound is notable for its applications in photochemistry and as a photoremovable protecting group in peptide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrodibenzofuran can be synthesized through various methods. One common approach involves the cyclization of 2’-nitrobiphenyl-2-ol using sodium hydride in hexamethylphosphoric triamide at room temperature, yielding a high product yield . Another method includes the reaction of 4-fluoronitrobenzene with ortho-bromophenols, producing this compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cyclization and nitration reactions, under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrodibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The nitro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Photolysis Reagents: UV light (365 nm) or near-infrared light (800 nm) for two-photon excitation.
Substitution Reagents: Various nucleophiles can be used to substitute the nitro group.
Major Products:
Photolysis: The major product is the deprotected thiol group in peptides.
Substitution: Depending on the nucleophile used, different substituted dibenzofuran derivatives can be obtained.
Scientific Research Applications
4-Nitrodibenzofuran has several scientific research applications:
Peptide Chemistry: Used as a photoremovable protecting group for thiol groups in peptides, allowing for controlled deprotection upon irradiation.
Biological Studies: Utilized in the development of light-activatable biomolecules and materials.
Photochemistry: Employed in studies involving light-regulated chemical reactions and processes.
Mechanism of Action
The primary mechanism of action for 4-Nitrodibenzofuran involves its use as a photoremovable protecting group. Upon irradiation with UV or near-infrared light, the compound undergoes photolysis, leading to the cleavage of the protecting group and the release of the active thiol group . This process is highly efficient and avoids side reactions, making it superior to other protecting groups like brominated hydroxycoumarin .
Comparison with Similar Compounds
2-Nitrodibenzofuran: Another nitro-substituted dibenzofuran with similar photochemical properties.
4-Nitrophenylbenzofuran: A compound designed for two-photon uncaging using near-infrared light.
Uniqueness: 4-Nitrodibenzofuran is unique due to its high efficiency in photolysis and its ability to act as a superior photoremovable protecting group compared to other compounds like brominated hydroxycoumarin . Its high two-photon cross-section and minimal side reactions make it particularly valuable in peptide chemistry and biological applications .
Properties
IUPAC Name |
4-nitrodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAVOJOOXRDMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235696 | |
Record name | Dibenzofuran, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-81-0 | |
Record name | 4-Nitrodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86607-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzofuran, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086607810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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